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molecular formula C10H13NO B182424 N-(3,5-Dimethylphenyl)acetamide CAS No. 2050-45-5

N-(3,5-Dimethylphenyl)acetamide

Cat. No. B182424
M. Wt: 163.22 g/mol
InChI Key: HFAYQHIHIBTMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073863B2

Procedure details

Acetic anhydride (2.84 mL, 30 mmol) was dissolved in dry THF (10 mL), purged with N2 and brought to 0° C. 3,5-Dimethylaniline (1.25 mL, 10 mmol) was then added dropwise. After the addition of the aniline, the reaction was allowed to warm to room temperature and stirred for an additional hour. The solution was then poured over ice and 1 M NaOH (aq) was added until the pH was between 12 and 14. The precipitate was filtered, dissolved in DCM and dried over Na2SO4. The drying agent was filtered and solvent was removed under reduced pressure to afford pure product in 99% yield as a white solid.
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][C:9]1[CH:10]=[C:11]([CH:13]=[C:14]([CH3:16])[CH:15]=1)[NH2:12].NC1C=CC=CC=1.[OH-].[Na+]>C1COCC1>[CH3:8][C:9]1[CH:10]=[C:11]([NH:12][C:5](=[O:7])[CH3:6])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with N2
CUSTOM
Type
CUSTOM
Details
brought to 0° C
ADDITION
Type
ADDITION
Details
was added until the pH was between 12 and 14
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford pure product in 99% yield as a white solid

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)C)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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